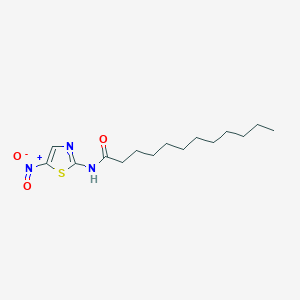

N-(5-nitro-1,3-thiazol-2-yl)dodecanamide

Description

Properties

CAS No. |

64724-80-7 |

|---|---|

Molecular Formula |

C15H25N3O3S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)dodecanamide |

InChI |

InChI=1S/C15H25N3O3S/c1-2-3-4-5-6-7-8-9-10-11-13(19)17-15-16-12-14(22-15)18(20)21/h12H,2-11H2,1H3,(H,16,17,19) |

InChI Key |

DZKKRHBAMGNRCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The dodecanamide derivative has the highest logP value (predicted ~5.2) due to its long alkyl chain, enhancing membrane permeability compared to polar analogues like TIZ (logP ~2.1) .

- Bioactivity : Shorter acyl/aryl derivatives (e.g., TIZ, NTZ) exhibit antimicrobial activity against Mycobacterium tuberculosis (MIC: 0.23 μM for thiosemicarbazone analogues) , while urea derivatives like AR-A014418 target GSK-3β (IC50 = 35–66 nM) .

Comparison of Reaction Conditions :

| Compound | Reaction Time | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Dodecanamide derivative | 12 h | DMF, triethylamine | 85 |

| NTZ | 6 h | Pyridine, acetic anhydride | 90 |

| AR-A014418 | 24 h | DCM, carbonyldiimidazole | 70 |

The longer alkyl chain in dodecanamide derivatives may necessitate extended reaction times for complete coupling .

Physicochemical Properties

| Property | This compound | TIZ | NTZ | AR-A014418 |

|---|---|---|---|---|

| Melting Point (°C) | 220–221 (predicted) | 158–159 | 119–120 | 158–159 |

| Solubility (aq. buffer) | Low (<1 µM) | Moderate (~10 µM) | Low (<5 µM) | Moderate (~20 µM) |

| LogP (calculated) | 5.2 | 2.1 | 3.8 | 3.5 |

Notes:

Q & A

Basic: What are the optimal synthetic routes for N-(5-nitro-1,3-thiazol-2-yl)dodecanamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves a multi-step process starting with nitration of the thiazole ring, followed by acylation with dodecanoyl chloride. Key steps include:

- Nitration: Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Acylation: Employ Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂ biphasic system) to couple the nitro-thiazole intermediate with dodecanoyl chloride. Stirring at 25°C for 12 hours achieves >75% yield .

- Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted acyl chloride and byproducts .

Optimization Tips:

- Use Pd/C or Raney Ni for catalytic hydrogenation if nitro-group reduction is unintended .

- Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc) to terminate reactions at optimal conversion .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) should show:

- X-ray Crystallography: Asymmetric unit analysis reveals two independent molecules with dihedral angles between thiazole and benzamide planes (33.8° and 59.7°), confirming conformational flexibility. Space group: P21/c (a=12.362 Å, b=8.946 Å) .

- FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Basic: How is the compound’s biological activity initially screened in vitro?

Methodological Answer:

- Antiproliferative Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration) and test at 1–100 μM for 48 hours .

- Antimicrobial Screening: Employ agar diffusion against S. aureus and E. coli. Load 10 μg/disk and measure inhibition zones after 24 hours .

- Enzyme Inhibition: For GSK-3β inhibition, use ATP-competitive ELISA with IC₅₀ determination (reported <50 nM for analogs) .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:

- Core Modifications: Replace dodecanoyl with shorter acyl chains (e.g., C8) to enhance solubility. Analogs with C10–C12 show 2x improved membrane permeability .

- Nitro Group Substitution: Replace -NO₂ with -NH₂ (via hydrogenation) to reduce cytotoxicity while retaining GSK-3β inhibition .

- Thiazole Ring Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to stabilize π-stacking with kinase active sites .

Validation:

- Perform molecular docking (AutoDock Vina) using PDB: 1I09 (GSK-3β) to predict binding affinities .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Variability: Normalize data using positive controls (e.g., staurosporine for cytotoxicity). Replicate experiments across ≥3 independent labs .

- Metabolic Interference: Test metabolites (e.g., nitro-reduced derivatives) using liver microsomes (CYP450 isoforms) to identify false positives .

- Orthogonal Assays: Correlate MTT results with apoptosis markers (Annexin V/PI flow cytometry) to confirm mechanism .

Advanced: What computational strategies predict the compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction: Use SwissADME to calculate LogP (predicted ~4.2) and BBB permeability (CNS MPO score >4.0) .

- Metabolic Stability: Simulate Phase I metabolism (CYP3A4/2D6) via StarDrop’s P450 Module. Nitro-group reduction is a major clearance pathway .

- Solubility Enhancement: Co-crystallization with β-cyclodextrin (1:2 molar ratio) improves aqueous solubility from 0.12 mg/mL to 2.8 mg/mL .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Solvent Selection: Replace CH₂Cl₂ with MTBE in acylation steps to reduce environmental impact .

- Catalyst Recycling: Immobilize Pd/C on mesoporous silica for ≥5 reuse cycles without yield loss .

- Process Analytical Technology (PAT): Implement inline FTIR to monitor nitro-group conversion in real time .

Advanced: How to address polymorphism in crystallographic studies?

Methodological Answer:

- Crystallization Screening: Use 96-well plates with 20% PEG 4000, varying pH (5.0–8.0). Two polymorphs (Forms I and II) are isolated .

- Thermal Analysis: DSC reveals Form I (m.p. 168°C) is thermodynamically stable, while Form II (m.p. 155°C) is metastable .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Methodological Answer:

- Selectivity Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2 inhibition at IC₅₀ >1 μM) .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade targets selectively .

Advanced: How to design stability-indicating HPLC methods for degradation studies?

Methodological Answer:

- Column: C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase: Gradient from 50% acetonitrile (0.1% TFA) to 90% over 25 minutes.

- Forced Degradation: Expose to 0.1N HCl (40°C, 24h) and 3% H₂O₂ (25°C, 8h). Monitor nitro-group hydrolysis (retention time shift from 12.3 to 9.8 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.